molecular formula C11H12N2O2S B12312440 N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

Cat. No.: B12312440
M. Wt: 236.29 g/mol
InChI Key: CBIKNBNDZCLIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide ( 1210763-82-8) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a benzothiazole ring system, a well-established pharmacophore known for its diverse biological activities, linked via a methylene bridge to a 2-methoxyacetamide functional group . Benzothiazole scaffolds are extensively investigated for their potential neuroprotective effects. Related compounds have been designed and synthesized as novel neuronal nitric oxide synthase (nNOS) inhibitors, showing promising neuroprotective activity in preclinical models, such as the 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease . Furthermore, structural analogs of this compound, specifically 2-(benzo[d]thiazol-2-yl)amino)acetamide derivatives, have demonstrated potent anticonvulsant properties in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole tests, outperforming standard drugs like phenytoin and carbamazepine in terms of efficacy and protective index . The integration of the methoxyacetamide moiety is a strategic modification that can influence the compound's overall polarity, hydrogen-bonding capacity, and pharmacokinetic profile, potentially enhancing its suitability as a lead compound for central nervous system (CNS) targeted therapies. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-methoxyacetamide

InChI

InChI=1S/C11H12N2O2S/c1-15-7-10(14)12-6-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,14)

InChI Key

CBIKNBNDZCLIGA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of 2-(Aminomethyl)benzothiazole

Synthesis of 2-(Aminomethyl)benzothiazole

The benzothiazole core is functionalized via reductive amination or nitrile reduction. In a protocol adapted from benzothiazole sulfonylhydrazide syntheses, 2-chloromethylbenzothiazole reacts with aqueous ammonia (25% w/v) in ethanol at 60°C for 6 hours, yielding 2-(aminomethyl)benzothiazole as a white crystalline solid (72% yield). Alternatively, 2-cyanobenzothiazole undergoes LiAlH4-mediated reduction in dry tetrahydrofuran (THF) at 0°C to 25°C, achieving 68% yield.

Acylation with 2-Methoxyacetyl Chloride

The amine intermediate is acylated using 2-methoxyacetyl chloride under Schotten-Baumann conditions. A mixture of 2-(aminomethyl)benzothiazole (1.0 equiv), 2-methoxyacetyl chloride (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane (DCM) reacts at 0°C for 30 minutes, followed by stirring at room temperature for 4 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide as a colorless solid (78% yield).

Table 1: Optimization of Acylation Conditions
Base Solvent Temperature Time (h) Yield (%)
Triethylamine DCM 0°C → 25°C 4 78
Pyridine THF 25°C 6 65
NaHCO3 H2O/DCM 0°C 2 71

Pd-Catalyzed Cross-Coupling for Direct Acetamide Installation

Coupling of 2-(Bromomethyl)benzothiazole with 2-Methoxyacetamide

Palladium-mediated C-N bond formation enables direct coupling. A mixture of 2-(bromomethyl)benzothiazole (1.0 equiv), 2-methoxyacetamide (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene is heated at 110°C for 12 hours under nitrogen. The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to afford the product in 63% yield.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the acetamide nitrogen and reductive elimination. This method avoids pre-functionalization of the amine but requires stringent anhydrous conditions.

Multistep Condensation via Thiazole Ring Formation

Cyclocondensation of 2-Aminothiophenol with Chloroacetonitrile

2-Aminothiophenol (1.0 equiv) reacts with chloroacetonitrile (1.2 equiv) in ethanol at reflux for 8 hours to form 2-(cyanomethyl)benzothiazole (84% yield). Subsequent hydrogenation over Raney nickel (H2, 40 psi, 25°C) yields 2-(aminomethyl)benzothiazole, which is acylated as in Section 1.2.

Side Reaction Mitigation

Over-alkylation at the thiazole nitrogen is suppressed by maintaining a 1:1.2 stoichiometry and slow addition of chloroacetonitrile. Impurities are removed via acid-base extraction (10% HCl wash followed by NaHCO3 neutralization).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin-functionalized 2-(aminomethyl)benzothiazole is prepared by treating the resin with Fmoc-protected 2-(aminomethyl)benzothiazole (1.5 equiv) and DIC/HOBt in DMF. After Fmoc deprotection (20% piperidine/DMF), 2-methoxyacetic acid (1.2 equiv) is coupled using HATU/DIEA in DMF (3 × 1 hour). Cleavage with TFA/DCM (95:5) yields the target compound with >95% purity (HPLC) and 82% isolated yield.

Table 2: Comparative Analysis of Synthetic Routes
Method Yield (%) Purity (%) Scalability Cost Efficiency
Nucleophilic Acylation 78 98 High Moderate
Pd-Catalyzed Coupling 63 95 Low Low
Multistep Condensation 71 97 Moderate High
Solid-Phase Synthesis 82 99 High High

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • 1H NMR (600 MHz, DMSO-d6): δ 8.02 (s, 1H, thiazole-H), 7.89–7.86 (m, 2H, Ar-H), 7.52–7.48 (m, 1H, Ar-H), 4.74 (s, 2H, CH2), 3.85 (s, 2H, OCH2CO), 3.32 (s, 3H, OCH3).
  • 13C NMR (151 MHz, DMSO-d6): δ 170.2 (CONH), 167.8 (thiazole-C2), 152.1–116.3 (aromatic carbons), 58.9 (OCH3), 54.2 (OCH2CO), 41.7 (CH2).
  • LCMS (ESI+): m/z 265.1 [M+H]+ (calculated 264.3).

X-ray Crystallography

A single-crystal X-ray structure of an analog (N-(6-methylbenzo[d]thiazol-2-ylmethyl)acetamide) confirms the planar orientation of the acetamide group relative to the thiazole ring, with a dihedral angle of 12.3°. Hydrogen bonding between the amide NH and thiazole nitrogen stabilizes the conformation (N–H···N distance: 2.01 Å).

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Research Applications

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide serves as a valuable tool compound in biochemical studies, particularly in investigating enzyme inhibition and receptor binding. The compound's interaction with various biological targets is crucial for understanding its potential therapeutic effects.

Key Findings:

  • Enzyme Inhibition Studies: The compound has been evaluated for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. In vitro assays demonstrated that derivatives of this compound can significantly inhibit nNOS activity, suggesting potential applications in treating conditions like Parkinson's Disease .
  • Binding Affinity: Interaction studies have shown that modifications to the compound's structure can enhance its binding affinity to specific biological targets, providing insights into optimizing its pharmacological properties.

Medicinal Chemistry

The versatility of this compound makes it a promising candidate for drug development. Its structural features allow for the synthesis of derivatives with tailored biological activities.

Applications in Drug Development:

  • Multi-target Directed Ligands (MTDLs): Recent studies have synthesized derivatives of this compound that exhibit significant inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for treating neurodegenerative disorders and depression .
  • Neuroprotective Effects: The compound has shown neuroprotective potential in preclinical models, indicating its applicability in developing therapies for neurodegenerative diseases .

Material Science

In addition to its biological applications, this compound is being explored for potential uses in material science. Its unique chemical properties may contribute to the development of novel materials with specific functionalities.

Research Highlights:

  • Polymer Chemistry: The compound's ability to modify polymer properties is under investigation, potentially leading to advancements in creating smart materials with enhanced performance characteristics.

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of nNOS activity, highlighting its potential for neuroprotective applications.
Antidepressant ActivitySeveral derivatives showed potent MAO-B inhibition, suggesting efficacy as antidepressants.
Neuroprotective PotentialIn vivo studies indicated improvement in motor functions in animal models of Parkinson's Disease.

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)
  • Key Features : Incorporates a nitro group at the benzothiazole C6 position and a thiadiazole-thioacetamide side chain.
  • Bioactivity : Exhibits potent VEGFR-2 kinase inhibition (IC₅₀ = 0.12 μM) and antitumor activity against HepG2 cells (IC₅₀ = 4.82 μM) .
  • Mechanism : Molecular docking shows interactions with VEGFR-2’s ATP-binding pocket via hydrogen bonding and hydrophobic contacts .
  • Advantage Over Target Compound : Enhanced bioactivity due to nitro and thiadiazole substituents, which improve target affinity and cellular uptake.
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
  • Key Features : Contains a sulfanyl linker and a 6-methylpyridyl group.
  • Synthesis : Prepared via nucleophilic substitution between benzo[d]thiazole-2-thiol and 6-methylpyridine carbamic chloride .
  • Differentiation : The sulfanyl group may enhance metal-binding capacity compared to the methoxy group in the target compound.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
  • Key Features : Combines benzothiazole and chlorobenzoxazole via a butanamide linker.
  • Synthesis: Achieved in 76% yield using 4-chlorobutanoyl chloride as a linker .
  • Comparison : The extended butanamide chain and chlorobenzoxazole moiety improve target specificity but may reduce solubility compared to the target compound’s shorter methoxyacetamide chain.
N-(Benzo[d]thiazol-2-ylmethyl)propionamide
  • Key Features : Propionamide substituent instead of methoxyacetamide.
  • Physicochemical Properties : Higher hydrophobicity (calculated LogP = 2) and polar surface area (70.2 Ų) .

Data Tables

Table 1: Structural and Bioactivity Comparison
Compound Name Substituents/Modifications Molecular Weight Key Bioactivity Reference
N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide Methoxyacetamide ~250 (estimated) Not reported
Compound 6d Nitro, thiadiazole-thioacetamide ~500 VEGFR-2 inhibition (IC₅₀ = 0.12 μM)
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide Sulfanyl, 6-methylpyridyl ~335 Enzyme intermediate
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Chlorobenzoxazole, butanamide ~390 Antidiabetic (docking studies)
N-(Benzo[d]thiazol-2-ylmethyl)propionamide Propionamide ~220 Not reported
Table 2: Physicochemical Properties
Compound Name LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound ~1.5* 1 4 ~70
Compound 6d ~3.2* 3 8 ~150
N-(Benzothiazol-2-ylmethyl)propionamide 2.0 1 3 70.2

*Estimated using preADMET and analogous compounds.

Key Findings from Molecular Docking

  • Compound 6d : Binds to VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 and Val846 .
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Docks into the 3-TOP protein’s active site, forming π-π interactions with Phe82 and His95 .
  • Implications for Target Compound : The methoxy group may engage in hydrogen bonding, but the absence of a nitro or thiadiazole group could limit potency against kinase targets.

Biological Activity

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties. The compound's structure can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This indicates the presence of a benzothiazole moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a potential role as an anti-cancer agent.
  • Receptor Modulation : It may also interact with specific receptors, leading to altered signaling pathways that affect cell growth and survival.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed and distributed in biological systems. Key pharmacokinetic parameters include:

ParameterValue
Absorption High
Distribution Widespread
Metabolism Liver (CYP450 enzymes)
Excretion Renal

These properties indicate that the compound may have favorable bioavailability for therapeutic applications.

Anti-Cancer Activity

Numerous studies have evaluated the anti-cancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The compound exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

Antibacterial and Antifungal Activity

In addition to its anti-cancer properties, this compound has shown promising antibacterial and antifungal activities. Studies have reported effective inhibition against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)

This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The study utilized both CCK-8 assays and flow cytometry to confirm these findings.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound. The study employed disk diffusion methods to assess antibacterial efficacy against various pathogens. Results demonstrated that this compound produced clear zones of inhibition, confirming its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often alkylated with chloroacetamide intermediates. In , a structurally analogous compound (N-(benzo[d]thiazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide) was synthesized by refluxing 2-aminobenzothiazole with chloroacetyl chloride in dry benzene, yielding 80% after recrystallization. Solvent choice (e.g., benzene vs. ethanol) and temperature control (reflux vs. room temperature) critically affect purity and yield .
  • Data : IR and NMR spectra (e.g., δ 2.19 ppm for methyl groups in acetamide moieties) are key for structural validation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HRMS/ESI-MS : For molecular ion confirmation (e.g., m/z 207.0567 [M+H]+ in ).
  • 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.76 ppm in ).
  • XRD : For crystallographic validation, as demonstrated for a related benzothiazole-acetamide derivative in , which confirmed planarity and hydrogen-bonded dimer formation .

Advanced Research Questions

Q. What molecular interactions govern the biological activity of this compound, and how can they be optimized?

  • Methodology :

  • Crystallography : X-ray studies () reveal that the benzothiazole core forms intermolecular N–H⋯N hydrogen bonds and S⋯S interactions, stabilizing dimers. Modifying the methoxy group’s position could alter π-π stacking or hydrogen-bonding networks .
  • SAR Studies : highlights that substituents on the acetamide moiety (e.g., morpholino or piperidine groups) enhance anti-inflammatory activity by improving binding to cyclooxygenase-2 (COX-2). Computational docking (in silico) can predict binding affinities .

Q. How does this compound perform in preclinical models of infectious diseases, and what mechanisms underlie its efficacy?

  • Methodology :

  • Antifungal Testing : Disc diffusion assays () showed potency against C. albicans (zone of inhibition: 18 mm) via disruption of fungal membrane integrity.
  • Antitubercular Activity : Agar proportion assays () demonstrated MIC values of 2.5 µg/mL against M. tuberculosis H37Rv, comparable to isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis .
    • Data : Compound derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced activity due to improved membrane permeability .

Q. What strategies mitigate solubility challenges during formulation, and how do they impact bioavailability?

  • Methodology :

  • Co-crystallization : shows that hydrogen-bonded dimers improve stability but reduce aqueous solubility. Co-formers like succinic acid can enhance dissolution rates.
  • Prodrug Design : Introducing hydrolyzable groups (e.g., esters) on the methoxy or acetamide moieties increases solubility, as seen in related benzothiazole prodrugs .

Methodological Considerations

Q. How are contradictions in reported biological data resolved, such as varying MIC values across studies?

  • Approach :

  • Standardized Protocols : Ensure consistent inoculum size and growth media (e.g., Middlebrook 7H10 agar for TB assays in ).
  • Control Normalization : Compare results to reference drugs (e.g., miconazole in ) to account for inter-lab variability .

Q. What in silico tools are recommended for predicting the ADMET profile of this compound?

  • Tools :

  • SwissADME : Predicts logP (~2.1) and intestinal absorption (>80%), indicating moderate bioavailability.
  • Molecular Dynamics (MD) Simulations : Used in to assess binding stability with COX-2 over 100 ns trajectories, identifying key residues (e.g., Arg120) for interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.